molecular formula C32H31Cl2N3O3 B038304 Somnium CAS No. 119177-41-2

Somnium

Cat. No. B038304
CAS RN: 119177-41-2
M. Wt: 576.5 g/mol
InChI Key: XHXGMXAMQVEIQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Somnium, also known as Zolpidem, is a non-benzodiazepine sedative-hypnotic drug that is commonly used to treat insomnia. It is a prescription medication that works by binding to specific sites on the GABA-A receptors in the brain, which enhances the inhibitory effects of GABA, a neurotransmitter that helps to regulate sleep and anxiety.

Mechanism of Action

Somnium works by enhancing the inhibitory effects of GABA, a neurotransmitter that helps to regulate sleep and anxiety. It binds to specific sites on the GABA-A receptors in the brain, which increases the opening of chloride ion channels, leading to hyperpolarization of the neuron and reduced excitability. This results in sedation, relaxation, and sleep induction.
Biochemical and Physiological Effects:
Somnium has a number of biochemical and physiological effects on the body, including decreased muscle tone, decreased heart rate, and decreased respiratory rate. It also increases the duration of slow-wave sleep and reduces the amount of time spent in rapid eye movement (REM) sleep. Additionally, it has been shown to improve cognitive performance and memory consolidation in some studies.

Advantages and Limitations for Lab Experiments

Somnium has several advantages for use in lab experiments, including its fast onset of action, short half-life, and predictable pharmacokinetics. It also has a high therapeutic index, which means that the therapeutic dose is much lower than the toxic dose. However, it is important to note that the effects of Somnium can be highly variable between individuals and can be affected by factors such as age, sex, and body weight. Additionally, the use of Somnium in lab experiments is limited by ethical considerations, as it is a prescription medication that should only be used under the supervision of a qualified healthcare professional.

Future Directions

There are several future directions for research on Somnium, including the development of new formulations and delivery methods, the investigation of its potential therapeutic effects in other neurological and psychiatric disorders, and the exploration of its effects on the gut microbiome and immune system. Additionally, there is a need for further research on the long-term effects of Somnium use, as well as its potential for abuse and dependence.
Conclusion:
In conclusion, Somnium is a non-benzodiazepine sedative-hypnotic drug that is commonly used to treat insomnia. It works by enhancing the inhibitory effects of GABA, a neurotransmitter that helps to regulate sleep and anxiety. Somnium has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders, as well as its effects on sleep and cognitive function. While it has several advantages for use in lab experiments, its use is limited by ethical considerations and the need for further research on its long-term effects and potential for abuse.

Synthesis Methods

The synthesis of Somnium involves the reaction of N,N-dimethyl-2-amino-5-chlorobenzamide with 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol to form the active ingredient, Somnium. The synthesis process is complex and requires careful attention to detail to ensure the purity and efficacy of the final product.

Scientific Research Applications

Somnium has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders, including insomnia, anxiety, depression, and post-traumatic stress disorder (PTSD). It is also used in research studies to investigate the neural mechanisms underlying sleep and wakefulness, circadian rhythms, and the effects of sleep deprivation on cognitive function.

properties

CAS RN

119177-41-2

Product Name

Somnium

Molecular Formula

C32H31Cl2N3O3

Molecular Weight

576.5 g/mol

IUPAC Name

2-benzhydryloxy-N,N-dimethylethanamine;7-chloro-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one

InChI

InChI=1S/C17H21NO.C15H10Cl2N2O2/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h3-12,17H,13-14H2,1-2H3;1-7,15,21H,(H,18,20)

InChI Key

XHXGMXAMQVEIQJ-UHFFFAOYSA-N

SMILES

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)Cl

Canonical SMILES

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)Cl

synonyms

Somnium

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.